molecular formula C9H13Cl2N B8182050 (R)-1-(5-Chloro-2-methylphenyl)ethan-1-amine hydrochloride

(R)-1-(5-Chloro-2-methylphenyl)ethan-1-amine hydrochloride

Cat. No.: B8182050
M. Wt: 206.11 g/mol
InChI Key: OAJLDCHQSNCOQY-OGFXRTJISA-N
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Description

®-1-(5-Chloro-2-methylphenyl)ethan-1-amine hydrochloride is a chiral amine compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by the presence of a chlorine atom and a methyl group on the phenyl ring, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-Chloro-2-methylphenyl)ethan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 5-chloro-2-methylbenzaldehyde.

    Reductive Amination: The aldehyde is subjected to reductive amination using a chiral amine and a reducing agent such as sodium borohydride or lithium aluminum hydride. This step yields the chiral amine.

    Hydrochloride Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of ®-1-(5-Chloro-2-methylphenyl)ethan-1-amine hydrochloride may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-1-(5-Chloro-2-methylphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

®-1-(5-Chloro-2-methylphenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-1-(5-Chloro-2-methylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(5-Chloro-2-methylphenyl)ethan-1-amine hydrochloride: The enantiomer of the compound, which may exhibit different biological activity.

    2-Phenethylamine derivatives: Compounds with a similar phenyl-ethylamine structure but different substituents.

Uniqueness

®-1-(5-Chloro-2-methylphenyl)ethan-1-amine hydrochloride is unique due to its specific chiral configuration and the presence of both chlorine and methyl groups on the phenyl ring. These structural features contribute to its distinct chemical and biological properties, making it valuable in various research and industrial applications.

Biological Activity

(R)-1-(5-Chloro-2-methylphenyl)ethan-1-amine hydrochloride, also known as a chiral amine, has garnered significant attention in both medicinal chemistry and biological research due to its diverse applications and biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies supported by empirical data.

This compound is characterized by its chiral center, which influences its biological interactions. The compound can be synthesized through various methods, often involving the resolution of racemic mixtures or asymmetric synthesis techniques. Its molecular structure allows for specific interactions with biological targets, making it a valuable compound in pharmacological studies.

The mechanism of action for this compound primarily involves its interaction with neurotransmitter receptors and enzymes. It may function as an agonist or antagonist depending on the target:

  • Receptor Binding : The compound has been studied for its ability to bind to various receptors, influencing neurotransmission and potentially modulating conditions such as depression or anxiety.
  • Enzyme Interaction : It has been employed in enzyme-substrate interaction studies, providing insights into metabolic pathways and potential therapeutic targets.

Antimicrobial Properties

Recent studies have explored the antimicrobial effects of this compound. It has shown promising activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

MicroorganismMIC (mg/mL)
Escherichia coli0.0195
Bacillus mycoides0.0048
Candida albicans0.039

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents .

Neurological Applications

The compound has also been investigated for its neuropharmacological properties. Studies indicate that it may have potential therapeutic effects in treating neurological disorders by modulating neurotransmitter systems:

  • Serotonergic Activity : Research indicates that this compound may enhance serotonergic transmission, which is crucial in managing mood disorders.
  • Dopaminergic Modulation : Its interaction with dopaminergic pathways suggests potential applications in treating conditions like Parkinson's disease.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A study evaluated the compound's efficacy against various bacterial strains, demonstrating significant inhibition zones compared to control groups.
    • Results : The compound exhibited inhibition zones ranging from 18 mm to 24 mm against tested strains, indicating strong antimicrobial properties .
  • Neuropharmacological Assessment : In animal models, the compound was assessed for its impact on anxiety-like behaviors. Results indicated a reduction in anxiety-related behaviors when administered at specific dosages.
    • : This suggests that this compound may have anxiolytic effects, warranting further investigation into its therapeutic potential .

Properties

IUPAC Name

(1R)-1-(5-chloro-2-methylphenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN.ClH/c1-6-3-4-8(10)5-9(6)7(2)11;/h3-5,7H,11H2,1-2H3;1H/t7-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAJLDCHQSNCOQY-OGFXRTJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)C(C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)Cl)[C@@H](C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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